N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of dibenzoylacetylene and triazole derivatives . This process yields a series of 2,4-disubstituted thiazole derivatives . The intermediates of S-alkylated 1,2,4-triazoles were obtained by treating triazoles with 2-bromo-4’-fluoroacetophenone .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The MEP surface plays a significant role in drug-target protein interaction .Chemical Reactions Analysis
The chemical reactions of thiazoles involve various substituents at position-2 and -4, which not only alter the orientation types but also shield the nucleophilicity of nitrogen . The replacement of the NH2 group with a substituted phenyl ring led to an evident increase in the antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Compounds with thiazole, triazole, and thiophene moieties, synthesized through microwave-assisted methods, have been investigated for their antimicrobial, antilipase, and antiurease activities. Some derivatives exhibit good to moderate activity against test microorganisms, showing the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Synthesis of Fluorescent Dyes
N-Ethoxycarbonylpyrene- and perylene thioamides have been used to synthesize fluorescent dyes with thiazole moieties. These compounds exhibit a wide range of fluorescence, suggesting their applicability in developing new materials for optoelectronic devices and fluorescence-based bioimaging techniques (Witalewska et al., 2019).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogs have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among the compounds tested, one particular compound showed significant activity, indicating the potential of thiazole derivatives in treating tuberculosis (Jeankumar et al., 2013).
Synthesis and Anticancer Activity
Compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been synthesized and characterized. These novel compounds exhibit promising antibacterial and antifungal activities, with potential applications in developing new antimicrobial agents (Mabkhot et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to a range of biological outcomes . For instance, some thiazole derivatives have been found to inhibit Top1, a DNA topoisomerase, more effectively than the natural Top1-inhibitor camptothecin .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS2/c18-12-5-3-11(4-6-12)15-20-17-22(21-15)13(10-25-17)7-8-19-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJFARSLCHSINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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